molecular formula C11H16O2 B8555577 2-(2-Allylcyclohexylidene)acetic acid

2-(2-Allylcyclohexylidene)acetic acid

Cat. No.: B8555577
M. Wt: 180.24 g/mol
InChI Key: WNBPHPPUTNLABS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Allylcyclohexylidene)acetic acid is a useful research compound. Its molecular formula is C11H16O2 and its molecular weight is 180.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H16O2

Molecular Weight

180.24 g/mol

IUPAC Name

2-(2-prop-2-enylcyclohexylidene)acetic acid

InChI

InChI=1S/C11H16O2/c1-2-5-9-6-3-4-7-10(9)8-11(12)13/h2,8-9H,1,3-7H2,(H,12,13)

InChI Key

WNBPHPPUTNLABS-UHFFFAOYSA-N

Canonical SMILES

C=CCC1CCCCC1=CC(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of tert-butyl 2-(2-allylcyclohexylidene)acetate (1.00 g, 4.230 mmol) in dichloromethane (40 mL) at room temperature was added trifluoroacetic acid (0.688 mL, 8.883 mmol) and the solution was stirred at room temperature overnight. The solvent was then evaporated and excess of trifluoroacetic acid was removed by co-evaporation with toluene, giving 2-(2-allylcyclohexylidene)acetic acid (768 mg, 100%) as a colorless oil; 1H NMR (400 MHz, CDCl3) 5.59 (1H, m), 5.46 (1H, s), 4.82 (2H, m), 3.36 (1H, m), 2.19 (1H, m), 2.12 (2H, m), 1.93 (1H, m), 1.71 (1H, m), 1.61 (1H, m), 1.55 (1H, m), 1.47 (2H, m), 1.22 (1H, m).
Name
tert-butyl 2-(2-allylcyclohexylidene)acetate
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.688 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.